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Compound of Interest

Compound Name: C 1311

Cat. No.: B1681850

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for BNT324/DB-
1311, a next-generation antibody-drug conjugate (ADC) targeting B7-H3. The information is
compiled from publicly available clinical trial data and scientific publications.

Introduction

BNT324/DB-1311 is an investigational ADC composed of a monoclonal antibody targeting B7-
H3 linked to a topoisomerase | inhibitor payload. B7-H3, an immune checkpoint protein, is
overexpressed in a variety of solid tumors and is associated with a poor prognosis. The
ongoing Phase 1/2a clinical trial (NCT05914116) is a first-in-human, multicenter, open-label
study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor
activity of BNT324/DB-1311 in patients with advanced solid tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data from the BNT324/DB-1311 Phase
1/2a clinical trial.

Table 1: Trial Demographics and Key Characteristics
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Characteristic Value

Trial Identifier NCT05914116
Trial Phase Phase 1/2a
Study Type Interventional

Open-Label, Dose-Escalation and Dose-

Design Expansion
Enroliment (Estimated) 862

Age Eligibility 18 years and older
Gender Eligibility All

Accepts Healthy Volunteers No

Table 2: Patient Population and Disease Cohorts
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Patient Population

Key Inclusion Criteria

General

Histologically or cytologically confirmed
unresectable advanced/metastatic solid tumor
that has relapsed or progressed on or after
standard systemic treatments, or for which no
standard treatment is available. At least one
measurable lesion as per RECIST v1.1 criteria.
ECOG Performance Status of 0 or 1. Life

expectancy of = 3 months.

Metastatic Castration-Resistant Prostate Cancer
(MCRPC)

Pathologically documented metastatic
adenocarcinoma of the prostate. Progressive
disease as defined by PCWG3 criteria. Prior
treatment with docetaxel and a novel hormone

therapy.

Other Solid Tumors

Cohorts for small cell lung cancer (SCLC), non-
small cell lung cancer (NSCLC), esophageal
squamous cell carcinoma (ESCC), melanoma,

and other tumors.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments conducted within the

BNT324/DB-1311 Phase 1 clinical trial.

Dose Escalation and Determination of Maximum

Tolerated Dose (MTD)

Obijective: To determine the MTD and/or the recommended Phase 2 dose (RP2D) of

BNT324/DB-1311.

Protocol:

e Design: The dose escalation phase follows an accelerated titration at the first dose level,

followed by a classic "3+3" design.
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o Dose Levels: Patients are enrolled in cohorts of ascending dose levels of BNT324/DB-1311.
The trial is designed to evaluate 5 dose levels.

o Administration: BNT324/DB-1311 is administered intravenously on Day 1 of each 3-week
cycle.

o Dose-Limiting Toxicity (DLT) Evaluation: Patients are monitored for DLTs during the first cycle
of treatment. A DLT is generally defined as a Grade 3 or 4 adverse event that is considered
related to the study drug. Specific DLT definitions for ADCs often include prolonged
hematologic toxicities (e.g., Grade 4 neutropenia or thrombocytopenia lasting more than 7
days) and significant non-hematologic toxicities.

e Cohort Expansion:

o If 0 out of 3 patients in a cohort experience a DLT, the next cohort is enrolled at the next
higher dose level.

o If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients. If no further
DLTs are observed, dose escalation may continue.

o If 22 out of 3 or 22 out of 6 patients experience a DLT, that dose level is considered to
have exceeded the MTD, and the next lower dose level is typically

 To cite this document: BenchChem. [Application Notes and Protocols: BNT324/DB-1311
Phase 1 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681850#bnt324-db-1311-phase-1-clinical-trial-
design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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